molecular formula C6H8N4S B2830575 4-(Azidomethyl)-2-ethyl-1,3-thiazole CAS No. 1250225-58-1

4-(Azidomethyl)-2-ethyl-1,3-thiazole

Cat. No.: B2830575
CAS No.: 1250225-58-1
M. Wt: 168.22
InChI Key: RTEDYAATQTUWPF-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-2-ethyl-1,3-thiazole is an organic compound characterized by the presence of an azide group attached to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azidomethyl)-2-ethyl-1,3-thiazole typically involves the introduction of an azide group to a thiazole precursor. One common method is the nucleophilic substitution reaction where a halomethyl thiazole is treated with sodium azide under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-2-ethyl-1,3-thiazole is primarily related to the reactivity of its azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which are valuable in various chemical and biological applications. Additionally, the azide group can be reduced to an amine, which can further participate in various chemical transformations .

Comparison with Similar Compounds

Uniqueness: 4-(Azidomethyl)-2-ethyl-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other azidomethyl thiazole derivatives. Its azide group makes it highly reactive and versatile for various synthetic applications .

Properties

IUPAC Name

4-(azidomethyl)-2-ethyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4S/c1-2-6-9-5(4-11-6)3-8-10-7/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEDYAATQTUWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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